molecular formula C26H31N5O4S B2554531 N-{[4-cyclohexyl-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide CAS No. 476448-53-0

N-{[4-cyclohexyl-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide

Cat. No.: B2554531
CAS No.: 476448-53-0
M. Wt: 509.63
InChI Key: FVSHZPMJPUYIMA-UHFFFAOYSA-N
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Description

N-{[4-Cyclohexyl-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide is a 1,2,4-triazole derivative characterized by a central triazole ring substituted with a cyclohexyl group at position 4, a sulfanyl-linked [(4-methoxyphenyl)carbamoyl]methyl group at position 5, and a 4-methoxybenzamide moiety attached via a methylene bridge at position 2. Its synthesis likely involves S-alkylation of a triazole-3-thiol precursor using cesium carbonate as a base, followed by functionalization steps (e.g., reduction or acylation) .

Properties

IUPAC Name

N-[[4-cyclohexyl-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N5O4S/c1-34-21-12-8-18(9-13-21)25(33)27-16-23-29-30-26(31(23)20-6-4-3-5-7-20)36-17-24(32)28-19-10-14-22(35-2)15-11-19/h8-15,20H,3-7,16-17H2,1-2H3,(H,27,33)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSHZPMJPUYIMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3CCCCC3)SCC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-cyclohexyl-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Attachment of the Cyclohexyl Group: The cyclohexyl group is introduced via a nucleophilic substitution reaction.

    Introduction of the Methoxybenzamide Moiety: This step involves the reaction of the triazole intermediate with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-{[4-cyclohexyl-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide has several applications in scientific research:

    Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent due to its complex structure and functional groups that may interact with biological targets.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structure may impart interesting properties to materials, such as enhanced stability or specific interactions with other compounds.

Mechanism of Action

The mechanism of action of N-{[4-cyclohexyl-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The triazole ring and methoxybenzamide moieties could be involved in hydrogen bonding or hydrophobic interactions with biological targets.

Comparison with Similar Compounds

Key Observations :

  • Cyclohexyl vs.
  • S-Linked Groups : The [(4-methoxyphenyl)carbamoyl]methyl group introduces hydrogen-bonding capacity, contrasting with simpler alkyl/aryl chains (e.g., 4-fluorobenzyl in ), which may alter target binding specificity .

Spectral Data

  • IR Spectroscopy : The absence of νC=O (~1660–1680 cm⁻¹) in triazole-3-thiones (e.g., compounds in ) confirms cyclization, a feature shared with the target compound. The presence of νC=S (~1240–1255 cm⁻¹) and νNH (~3150–3414 cm⁻¹) further supports the thione tautomer .
  • NMR : Similar ¹H/¹³C-NMR patterns are observed in analogs with methylene bridges (e.g., –CH2– linkages in ), though chemical shifts vary with substituent electronegativity (e.g., 4-methoxy vs. 4-chloro groups) .

Bioactivity and Computational Analysis

Bioactivity Trends

  • Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., –Cl, –F) at R4/R5 show enhanced activity against pathogens like S. aureus and E. coli . The target compound’s 4-methoxy groups may reduce efficacy compared to halogenated analogs but improve solubility.
  • Anti-inflammatory Potential: Triazoles with carbamoyl groups (e.g., ) exhibit antioxidant properties via radical scavenging, suggesting similar pathways for the target compound .

Molecular Networking and Docking

  • Similarity Indexing : The target compound’s Morgan fingerprint and Murcko scaffold would cluster with other 1,2,4-triazoles in chemical space networks (Tanimoto coefficient >0.5) .
  • Docking Affinity: Substituents like cyclohexyl may alter binding pocket interactions compared to phenyl analogs, as seen in docking studies where minor structural changes significantly shift affinity scores .

Biological Activity

N-{[4-cyclohexyl-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide is a synthetic compound notable for its potential biological activities. This article explores its synthesis, structure, and biological properties, particularly focusing on its antimicrobial, anticancer, and antifungal activities.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole ring, a cyclohexyl group, and methoxybenzamide moieties. The molecular formula is C25H28FN5O3SC_{25}H_{28}FN_5O_3S with a molecular weight of 497.6 g/mol. Its IUPAC name is N-[[4-cyclohexyl-5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide.

PropertyValue
Molecular FormulaC25H28FN5O3S
Molecular Weight497.6 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Triazole Ring : This is typically achieved through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.
  • Introduction of the Cyclohexyl Group : This can be accomplished via nucleophilic substitution reactions.
  • Attachment of the Methoxyphenyl Group : A carbamoylation reaction using a methoxyphenyl isocyanate facilitates this step.
  • Formation of the Sulfanyl Linkage : This is achieved through thiol-ene reactions.

Antimicrobial Activity

Compounds similar to this compound have demonstrated significant antimicrobial properties. Research indicates that derivatives with triazole rings often exhibit potent activity against various bacterial strains and fungi due to their ability to disrupt cell wall synthesis and function.

Anticancer Activity

The anticancer potential of this compound has been highlighted in various studies. For instance:

  • Cytotoxicity Studies : In vitro assays on cancer cell lines (e.g., HeLa and MCF-7) have shown that compounds with similar structures can induce apoptosis and inhibit cell proliferation effectively.
    Compound TypeCell LineIC50 (μM)
    Triazole DerivativeHeLa29
    Triazole DerivativeMCF-773

These findings suggest that the presence of the triazole moiety in the compound enhances its cytotoxic effects.

Antifungal Activity

Triazole derivatives are widely recognized for their antifungal properties. Research has shown that compounds containing triazole rings can inhibit ergosterol synthesis in fungal cells, leading to cell death. This mechanism is particularly relevant for treating infections caused by fungi such as Candida spp.

Case Studies

  • Cytotoxic Effects Against Cancer Cells : A study evaluated various triazole derivatives for their cytotoxic effects against cancer cell lines using MTT assays. The results indicated that modifications in the chemical structure could significantly enhance activity against specific cancer types.
  • Antimicrobial Screening : Another study focused on synthesizing new triazole-based compounds and assessing their antimicrobial efficacy against resistant bacterial strains. The results demonstrated promising activity, suggesting potential therapeutic applications.

Q & A

Q. What are the critical steps and reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions, including:

  • Triazole ring formation : Cyclocondensation of thiourea derivatives with hydrazine or substituted hydrazines under reflux in ethanol or DMF .
  • Sulfanyl group introduction : Thiol-ene "click" chemistry or nucleophilic substitution with mercaptoacetic acid derivatives, optimized at 60–80°C in anhydrous DMF .
  • Amide coupling : EDC/HOBt-mediated coupling of the carbamoylmethylsulfanyl moiety to the triazole ring, requiring pH 7–8 and inert atmosphere to prevent side reactions . Key parameters : Solvent polarity (DMF > ethanol for solubility), temperature control (±2°C), and stoichiometric ratios (1:1.2 for EDC coupling) to achieve >75% yield .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • NMR : 1^1H and 13^13C NMR to confirm the cyclohexyl group (δ 1.2–2.1 ppm, multiplet) and triazole protons (δ 8.2–8.5 ppm) .
  • Mass spectrometry (HRMS) : Exact mass matching for molecular ion [M+H]+^+ with <3 ppm error .
  • IR spectroscopy : Peaks at 1680–1700 cm1^{-1} (amide C=O) and 1250 cm1^{-1} (C-S bond) .

Q. How does the compound’s solubility impact experimental design?

Solubility in DMSO (≥50 mg/mL) facilitates biological assays, while limited aqueous solubility (<0.1 mg/mL) necessitates formulation with cyclodextrins or liposomal encapsulation for in vivo studies .

Advanced Research Questions

Q. How can computational methods predict binding modes to biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., COX-2 or kinase targets). Key residues (e.g., Arg120 in COX-2) show hydrogen bonding with the methoxybenzamide group .
  • MD simulations : GROMACS-based 100-ns simulations to assess stability of ligand-receptor complexes, with RMSD <2 Å indicating stable binding .
  • SAR analysis : Modifying the cyclohexyl group to adamantyl increases hydrophobic interactions, enhancing potency by ~30% in preliminary assays .

Q. How to resolve contradictory bioactivity data across studies?

Example: Discrepancies in IC50_{50} values for kinase inhibition (e.g., 2.1 μM vs. 8.7 μM in two studies):

  • Assay conditions : Verify ATP concentration (1 mM vs. 10 mM alters competition kinetics) .
  • Compound purity : HPLC purity >98% required; impurities >2% may non-specifically inhibit enzymes .
  • Cell line variability : Use isogenic cell lines (e.g., HEK293 vs. HeLa) to control for genetic background .

Q. What experimental strategies optimize yield in multi-step synthesis?

  • Design of Experiments (DoE) : Use a central composite design to optimize temperature (70–90°C), solvent (DMF/THF ratio), and catalyst (0.5–1.5 mol% Pd(OAc)2_2) .
  • Flow chemistry : Continuous flow reactors reduce reaction time by 40% and improve reproducibility for thiol-ene coupling steps .

Comparative Analysis of Structural Analogues

Modification Impact on Activity Reference
Cyclohexyl → Adamantyl Increased lipophilicity (ClogP +1.2), enhancing membrane permeability and kinase inhibition by 30% .
4-Methoxy → 4-Fluoro Improved metabolic stability (t1/2_{1/2} from 2.1 h to 4.5 h in microsomes) but reduced solubility .
Sulfanyl → Sulfonyl Higher oxidative stability but 50% loss in COX-2 binding affinity due to reduced H-bonding .

Methodological Recommendations

  • Synthetic challenges : Monitor exothermic reactions (e.g., triazole cyclization) via in-situ IR to prevent runaway temperatures .
  • Data validation : Cross-validate computational docking results with mutagenesis studies (e.g., Ala-scanning of predicted binding residues) .
  • Bioactivity assays : Include positive controls (e.g., Celecoxib for COX-2) and orthogonal assays (SPR vs. fluorescence polarization) to confirm target engagement .

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